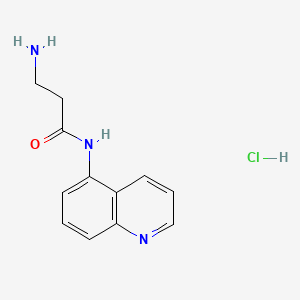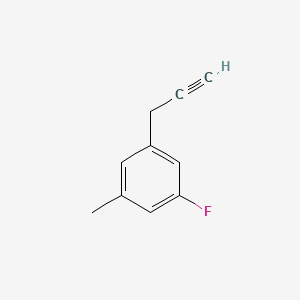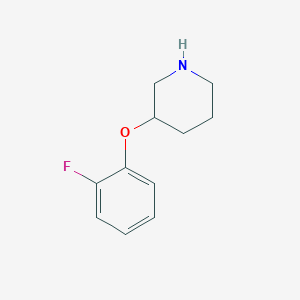
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the thiophene ring followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the triazole moiety.
Substitution: Substituted triazole derivatives.
科学的研究の応用
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
作用機序
The mechanism of action of 4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The triazole moiety is known to interact with metal ions, which can be crucial in its biological activity .
類似化合物との比較
Similar Compounds
- 4-Methyl-5-(1H-1,2,4-triazol-3-yl)thiophen-2-amine
- 4-Methyl-5-(1H-1,2,4-triazol-1-yl)thiophen-2-amine
- 4-Methyl-5-(1H-1,2,3-triazol-4-yl)thiophen-2-amine
Uniqueness
4-Methyl-5-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the specific positioning of the triazole moiety, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
特性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
4-methyl-5-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-3-6(9)13-7(5)8-10-4-11-12(8)2/h3-4H,9H2,1-2H3 |
InChIキー |
RHXVOIIVWOQIPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)N)C2=NC=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)


![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)

![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)




![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
